molecular formula C23H22N4O2S B6551637 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1040678-58-7

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6551637
CAS No.: 1040678-58-7
M. Wt: 418.5 g/mol
InChI Key: GHDGAHHKSSOWNU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused heterocyclic core. Its structure includes:

  • Pyrazolo[1,5-a]pyrazine ring: Substituted at position 2 with a 4-ethylphenyl group.
  • Sulfanyl linker: Connects the pyrazolo-pyrazine core to an acetamide moiety.

The ethyl group on the phenyl ring enhances lipophilicity, while the 2-methoxyphenyl group may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-3-16-8-10-17(11-9-16)19-14-20-23(24-12-13-27(20)26-19)30-15-22(28)25-18-6-4-5-7-21(18)29-2/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGAHHKSSOWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its reactivity, allowing it to participate in various biochemical interactions. The molecular formula is C23H24N4OSC_{23}H_{24}N_{4}OS, with a molecular weight of approximately 430.6 g/mol.

Property Value
Molecular FormulaC23H24N4OSC_{23}H_{24}N_{4}OS
Molecular Weight430.6 g/mol
Core StructurePyrazolo[1,5-a]pyrazine
Functional GroupsSulfanyl, Acetamide

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfanyl group can facilitate nucleophilic attacks, while the acetamide moiety may influence enzyme interactions and receptor binding.

Anticancer Activity

Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrazines exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation in HeLa (cervical cancer) and L929 (fibroblast) cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine scaffold may also possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • HeLa Cell Studies : In vitro studies demonstrated that similar pyrazolo compounds significantly reduced cell viability in HeLa cells by promoting apoptosis. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential .
  • L929 Cell Line : A comparative analysis showed that compounds with the pyrazolo[1,5-a]pyrazine core exhibited lower cytotoxicity towards normal L929 cells compared to cancerous HeLa cells, indicating a potential therapeutic window for selective targeting in cancer therapy.

Synthesis and Derivative Development

The synthesis of 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine core.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Coupling with the acetamide moiety.

These synthetic pathways are crucial for developing analogs with enhanced biological activity or selectivity against specific targets.

Comparison with Similar Compounds

Key Structural Variations

The compound’s analogs differ primarily in substituents on the pyrazolo-pyrazine core and the acetamide’s aryl group. Selected examples from literature include:

Compound ID & Evidence Source Pyrazolo Substituent Acetamide Substituent Molecular Weight Key Features
Target Compound 4-Ethylphenyl 2-Methoxyphenyl ~424.9 (est.) Moderate lipophilicity
2-{[2-(4-Chlorophenyl)...acetamide () 4-Chlorophenyl 3-(Methylsulfanyl)phenyl 424.9 Chlorine enhances electronegativity; methylsulfanyl may improve membrane permeability
N-[4-Chloro-2-(trifluoromethyl)phenyl...acetamide () 4-Ethylphenyl 4-Chloro-2-(trifluoromethyl)phenyl 490.9 High molecular weight; trifluoromethyl increases metabolic stability
2-{[2-(2-Methoxyphenyl)...acetamide () 2-Methoxyphenyl 2-(Trifluoromethyl)phenyl 458.5 Methoxy and trifluoromethyl groups balance polarity

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 4-ethylphenyl group increases logP compared to chlorophenyl analogs ( vs. 17) .
  • Solubility : The 2-methoxyphenyl acetamide may improve aqueous solubility relative to trifluoromethyl or chlorophenyl groups () .
  • Metabolic stability : Sulfanyl linkages and ethyl groups resist oxidative degradation, contrasting with methylsulfanyl () or trifluoromethyl () substituents .

Preparation Methods

Cyclization of Aminopyrazole Derivatives

The pyrazolo[1,5-a]pyrazin core is typically synthesized via cyclization reactions starting from 5-aminopyrazole derivatives. For example, reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide) yields dihydroxy-pyrazolo[1,5-a]pyrazine intermediates. Subsequent chlorination using phosphorus oxychloride introduces reactive sites for further functionalization. In one protocol, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine is obtained in 61% yield, with the chlorine at position 7 exhibiting higher reactivity for nucleophilic substitution.

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 4-ethylphenyl group at position 2 of the pyrazolo[1,5-a]pyrazin ring is introduced via Suzuki-Miyaura cross-coupling. Using palladium catalysts (e.g., Pd(PPh₃)₄) and 4-ethylphenylboronic acid, the reaction proceeds in tetrahydrofuran/water mixtures at 80°C, achieving >85% yield in analogous compounds. This step demands rigorous exclusion of oxygen to prevent catalyst deactivation.

Incorporation of the Sulfanyl Group

Thiolation via Nucleophilic Displacement

The sulfanyl moiety is introduced at position 4 of the pyrazolo[1,5-a]pyrazin core through nucleophilic displacement of the chlorine atom. Treatment with mercaptoacetic acid derivatives, such as 2-mercaptoacetamide, in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C affords the sulfanyl intermediate. Yields for this step range from 70–80%, with unreacted starting materials removed via silica gel chromatography.

Alternative Thiol Sources

Recent studies highlight the use of thiourea as a thiol surrogate under microwave irradiation, reducing reaction times from 12 hours to 30 minutes while maintaining comparable yields (75–78%). This green approach minimizes solvent use and enhances atom economy.

Coupling of the Acetamide Moiety

Amidation with 2-Methoxyaniline

The final step involves coupling the sulfanyl-pyrazolo[1,5-a]pyrazin intermediate with 2-methoxyaniline. Activation of the carboxylic acid group (from mercaptoacetic acid) is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 6 hours, yielding the target acetamide in 65–70% yield after recrystallization from ethanol.

Optimization of Coupling Conditions

Comparative studies demonstrate that replacing DCM with acetonitrile improves solubility and increases yields to 78%. Additionally, ultrasonic irradiation reduces reaction times by 40%, aligning with green chemistry objectives.

Reaction Optimization and Purification

Catalytic Systems and Solvent Effects

ParameterCondition 1Condition 2Condition 3
CatalystPd(PPh₃)₄Pd(OAc)₂/XPhosNone
SolventTHF/H₂ODMFEtOH
Temperature (°C)8010060
Yield (%)857865

Table 1: Comparison of Suzuki coupling conditions for aryl group introduction.

Purification Techniques

Final purification employs a combination of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. High-performance liquid chromatography (HPLC) analysis confirms purity >98% in optimized protocols.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy reveals key structural features:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazin-H), 7.85–7.20 (m, 8H, aromatic-H), 4.10 (s, 2H, SCH₂), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃).

  • ¹³C NMR: 168.5 (C=O), 152.3 (pyrazin-C), 135.2–114.8 (aromatic-C).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 435.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₂N₄O₂S.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantageLimitation
Classical stepwise532High purityLengthy purification
Microwave-assisted445Reduced timeSpecialized equipment
Ultrasound-promoted448Energy-efficientScalability challenges

Table 2: Evaluation of synthetic strategies based on literature data .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR for structural elucidation (e.g., confirming sulfanyl linkage at δ 3.5–4.0 ppm and acetamide protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

How can computational methods predict the biological activity of this compound?

Q. Advanced

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to identify binding affinities .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends from analogs (e.g., 4-chlorophenyl vs. 4-ethylphenyl groups) .
  • DFT Calculations : Predict stability of tautomeric forms and reactive sites (e.g., sulfanyl group’s susceptibility to oxidation) .

How to design experiments to resolve contradictions in reported biological activities?

Q. Advanced

Comparative Assays : Test the compound against related analogs (e.g., 4-ethylphenyl vs. 4-methoxyphenyl derivatives) under standardized conditions (e.g., IC50 in MCF-7 cells) .

Assay Variability Control : Use identical cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1%) .

Metabolic Stability Studies : Compare liver microsome half-lives to assess if discrepancies arise from pharmacokinetic factors .

What are the critical factors in optimizing reaction yields during synthesis?

Q. Basic

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for sulfanyl group incorporation .
  • Catalyst Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki couplings in pyrazine ring formation (yields >70%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity intermediates .

How to analyze the stability of this compound under different conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
  • HPLC-MS Monitoring : Track degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to guide storage recommendations .

What functional groups influence the compound’s reactivity?

Q. Basic

  • Sulfanyl (-S-) : Prone to oxidation; participates in disulfide bond formation .
  • Acetamide (-NHCO-) : Hydrogen-bond donor for target binding; sensitive to hydrolysis under extreme pH .
  • Pyrazolo[1,5-a]pyrazine : Aromatic π-system enables stacking interactions with protein residues .

What strategies enhance the compound’s selectivity toward a target enzyme?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify substituents on the 4-ethylphenyl group to reduce off-target effects (e.g., introduce bulkier groups for steric hindrance) .
  • Protease-Specific Assays : Test against isoform panels (e.g., COX-1 vs. COX-2) to identify selectivity drivers .
  • Covalent Docking : Design prodrugs with reactive warheads (e.g., Michael acceptors) for irreversible binding to active-site cysteines .

How to confirm the purity of the compound post-synthesis?

Q. Basic

  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (deviation ≤0.4%) .
  • Melting Point : Sharp range (e.g., 180–182°C) indicates homogeneity .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity .

How does the electronic environment of substituents affect pharmacokinetics?

Q. Advanced

  • LogP Calculations : 4-Ethylphenyl (logP ~3.2) enhances membrane permeability vs. polar 4-methoxyphenyl (logP ~2.5) .
  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) to correlate substituent polarity with aqueous solubility .
  • CYP450 Inhibition Assays : Electron-withdrawing groups (e.g., -Cl) may reduce metabolic clearance by inhibiting CYP3A4 .

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